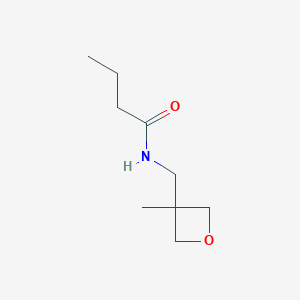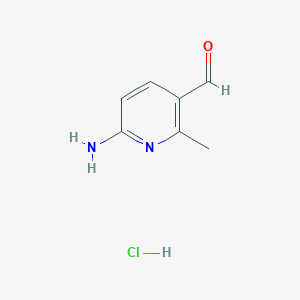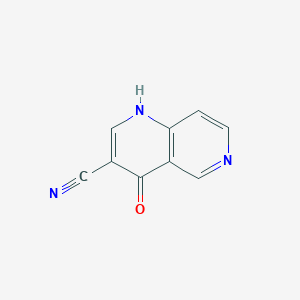
1-Aminoazepan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepanone, a seven-membered lactam ring, and contains an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoazepan-2-one hydrochloride can be synthesized through multiple steps. One common method involves the reduction of 3-aminoazepan-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts like aluminum chloride (AlCl3) or calcium chloride (CaCl2). The reaction is typically carried out in solvents such as tetrahydrofuran (THF) or isopropyl ether (IPE) to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound often involves the cyclization of L-lysine hydrochloride in the presence of sodium hydroxide (NaOH) and hexanol. The mixture is heated to reflux, and water is removed using a Dean-Stark trap. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated azepanone derivatives.
Scientific Research Applications
1-Aminoazepan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-aminoazepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Aminoazepan-2-one: A closely related compound with similar structural features but different reactivity.
6-Aminoazepan-2-one hydrochloride: Another derivative with an amino group at a different position on the ring.
Azepan-2-one: The parent compound without the amino group.
Uniqueness: 1-Aminoazepan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-aminoazepan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-8-5-3-1-2-4-6(8)9;/h1-5,7H2;1H |
InChI Key |
YRJFPMQIWCPLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)

![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)


![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)


